molecular formula C10H10N2O6 B2462374 Ethyl 3-methyl-2,6-dinitrobenzoate CAS No. 103041-13-0

Ethyl 3-methyl-2,6-dinitrobenzoate

Cat. No.: B2462374
CAS No.: 103041-13-0
M. Wt: 254.198
InChI Key: BJPLYIKOQVCSAK-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2,6-dinitrobenzoate is an organic compound with the molecular formula C10H10N2O6. It is a derivative of benzoic acid, characterized by the presence of two nitro groups and an ethyl ester group. This compound is primarily used in chemical research and has various applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-methyl-2,6-dinitrobenzoate can be synthesized through the nitration of ethyl 3-methylbenzoate. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2 and 6 positions of the benzoic acid ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-2,6-dinitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-methyl-2,6-dinitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2,6-dinitrobenzoate involves its interaction with biological molecules through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to affect cellular respiration and enzyme activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

ethyl 3-methyl-2,6-dinitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c1-3-18-10(13)8-7(11(14)15)5-4-6(2)9(8)12(16)17/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPLYIKOQVCSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1[N+](=O)[O-])C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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